Hexyl 5-chloro-5-oxopentanoate
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Overview
Description
Hexyl 5-chloro-5-oxopentanoate is an organic compound with the molecular formula C11H19ClO3 It is characterized by the presence of a hexyl group attached to a 5-chloro-5-oxopentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl 5-chloro-5-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of hexanol with 5-chloro-5-oxopentanoic acid in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Hexyl 5-chloro-5-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hexyl 5-amino-5-oxopentanoate or hexyl 5-thio-5-oxopentanoate.
Reduction: Formation of hexyl 5-chloro-5-hydroxypentanoate.
Oxidation: Formation of hexyl 5-chloro-5-oxopentanoic acid.
Scientific Research Applications
Hexyl 5-chloro-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, such as fragrances and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexyl 5-chloro-5-oxopentanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The compound’s reactivity is influenced by the presence of the chloro and oxo groups, which can participate in various chemical interactions.
Comparison with Similar Compounds
Hexyl 5-chloro-5-oxopentanoate can be compared with similar compounds such as:
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 5-chloro-5-oxopentanoate: Similar structure but with an ethyl group instead of a hexyl group.
Hexyl 5-bromo-5-oxopentanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The hexyl group provides hydrophobic characteristics, while the chloro and oxo groups offer sites for chemical modification and interaction.
Properties
CAS No. |
535981-49-8 |
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Molecular Formula |
C11H19ClO3 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
hexyl 5-chloro-5-oxopentanoate |
InChI |
InChI=1S/C11H19ClO3/c1-2-3-4-5-9-15-11(14)8-6-7-10(12)13/h2-9H2,1H3 |
InChI Key |
VAHUUQJLMKNLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CCCC(=O)Cl |
Origin of Product |
United States |
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